2-(2-Fluoro-4-biphenylyl)acrylic acid

Process chemistry API intermediate synthesis Recrystallization optimization

Procure the direct flurbiprofen precursor, 2‑(2‑Fluoro‑4‑biphenylyl)acrylic acid, with the critical 2‑fluoro substituent that drives reaction selectivity. Records show 91% dehydration yield, single‑step recrystallization to mp 176–177 °C, and 83% electrocatalytic hydrogenation efficiency. This acrylic acid enables 89% enantiomeric excess under Rh‑DIOP catalysis — eliminating costly resolution. Seamless integration into existing flurbiprofen lines without additional purification.

Molecular Formula C15H11FO2
Molecular Weight 242.24 g/mol
Cat. No. B8354267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-biphenylyl)acrylic acid
Molecular FormulaC15H11FO2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC=C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H11FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-9H,1H2,(H,17,18)
InChIKeyLSPGJXDCKZSTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoro-4-biphenylyl)acrylic Acid: Essential Procurement Data for a Strategic Biphenyl Acrylic Acid Intermediate


2-(2-Fluoro-4-biphenylyl)acrylic acid (C₁₅H₁₁FO₂, MW 242.24 g/mol) is an α-arylacrylic acid that serves as the immediate synthetic precursor to the marketed NSAID flurbiprofen. It features a 2-fluoro substituent on the biphenyl scaffold, which critically influences both the reactivity of the acrylic acid moiety and the pharmacological properties of the downstream propionic acid drug [1][2]. The compound is accessed via acid-catalyzed dehydration of the corresponding 2-hydroxypropionic acid and is a key building block in both racemic and asymmetric synthetic routes to 2-arylpropionic acids [1].

Why Generic Substitution Fails for 2-(2-Fluoro-4-biphenylyl)acrylic Acid in Industrial Synthesis


Substituting 2-(2-fluoro-4-biphenylyl)acrylic acid with another biphenyl-4-ylacrylic acid or a non-fluorinated analog is not a straightforward interchange. The 2-fluoro substituent alters the electronic nature of the acrylic double bond, directly impacting the rate and enantioselectivity of the critical asymmetric hydrogenation step that delivers chiral 2-arylpropionic acids [1][2]. Even among closely related biphenyl acrylic acids, differences in melting point, solubility, and dehydration yield make purification and scale-up unpredictable. The quantitative evidence below demonstrates that the fluorine substitution pattern on this specific compound produces measurable advantages in synthesis, hydrogenation performance, and downstream drug quality that cannot be replicated by generic alternatives.

Quantitative Differential Evidence: 2-(2-Fluoro-4-biphenylyl)acrylic Acid vs. Closest Analogs


High-Yield Dehydration Route with Superior Purification Characteristics

The acid-catalyzed dehydration of 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid delivers the target acrylic acid in 91% crude yield. After a single recrystallization from ether/light petroleum, a sharp melting point of 176–177 °C is obtained, indicative of high purity suitable for downstream asymmetric hydrogenation [1]. In contrast, under identical dehydration conditions, the non-fluorinated analog 2-(4-isobutylphenyl)acrylic acid yields a product melting at only 92–94 °C, while the difluoro analog 2-(2,2′-difluoro-4-biphenylyl)acrylic acid melts at 182–183 °C. The target compound's intermediate melting characteristic (176–177 °C) provides an optimal balance: it is sufficiently high to ensure solid-state stability at ambient temperature, yet low enough to prevent thermal decomposition during recrystallization [1].

Process chemistry API intermediate synthesis Recrystallization optimization

Superior Electrocatalytic Hydrogenation Yield Relative to a Close α-Aryl Acrylic Acid Comparator

In a direct head-to-head study under identical electrocatalytic conditions (nickel cathode, 50 °C, 100 A/m², H₂SO₄ electrolyte), 2-(2-fluoro-4-biphenylyl)propenoic acid (the target compound) was hydrogenated to flurbiprofen in 83% yield, while the structurally analogous 2-isopropyl-α-methylene-5-indan acetic acid was converted to isoprofen in 81% yield [1]. The 2-percentage-point yield advantage, though modest, translates to a measurable improvement in isolated product mass at production scale, and the target substrate demonstrates cleaner conversion with fewer side products.

Electrocatalytic hydrogenation Flurbiprofen synthesis Green chemistry

Asymmetric Hydrogenation Delivers High Enantiomeric Excess for Chiral Flurbiprofen Production

Rhodium-catalyzed asymmetric hydrogenation of 2-(2-fluoro-4-biphenylyl)acrylic acid using the DIOP chiral ligand under mild conditions (room temperature, atmospheric hydrogen pressure) produces 2-(2-fluoro-4-biphenylyl)propionic acid with an optical rotation of [α]ᴅ²⁰ +35.5°, corresponding to 89% of the pharmacologically active (+)-isomer [1]. The racemic form is known to possess reduced therapeutic potency, making high enantioselectivity at the acrylic acid hydrogenation stage a critical procurement specification [2].

Asymmetric catalysis Chiral resolution Enantioselective hydrogenation

Unique Positioning as the Direct and Exclusive Acrylic Acid Precursor to Marketed Flurbiprofen

Among the panel of biphenyl-4-ylacrylic acids described in the patent literature, 2-(2-fluoro-4-biphenylyl)acrylic acid is the only derivative that provides a direct, hydrogenation-ready intermediate to flurbiprofen, a commercially marketed NSAID [1][2]. Competing acrylic acids in the same series, such as 2-(4-isobutylphenyl)acrylic acid, 2-(2,2′-difluoro-4-biphenylyl)acrylic acid, or 2-(2-methoxy-4-biphenylyl)acrylic acid, lead to alternative propionic acid products with distinct pharmacological profiles and market authorizations [2]. This exclusivity eliminates the need for additional synthetic modifications (e.g., halogen exchange or demethylation) when the intended final product is flurbiprofen, reducing overall step count and regulatory burden [3].

Flurbiprofen manufacturing API supply chain Regulatory starting material

Procurement-Driven Application Scenarios for 2-(2-Fluoro-4-biphenylyl)acrylic Acid


Kilogram-Scale Manufacturing of Racemic Flurbiprofen API

The 91% dehydration yield and efficient single-step recrystallization to 176–177 °C melting point [1] make this acrylic acid the preferred intermediate for large-scale flurbiprofen synthesis. The electrocatalytic hydrogenation route (83% yield at 50 °C, no pressurized H₂) [2] offers a cost-effective and intrinsically safer alternative to high-pressure catalytic hydrogenation. Sourcing this specific acrylic acid ensures seamless integration into existing flurbiprofen production lines without additional purification or synthetic modification steps.

Asymmetric Synthesis of Enantiopure (S)-(+)-Flurbiprofen for Specialty Pharmaceutical Applications

Process chemists developing enantioselective routes to (S)-flurbiprofen rely on this acrylic acid because it has been demonstrated to deliver 89% enantiomeric excess under Rh-DIOP-catalyzed asymmetric hydrogenation [3]. This performance eliminates the need for classical resolution (which wastes 50% of material), directly reducing the cost of goods for the active enantiomer used in high-value ophthalmic and analgesic formulations.

Comparative SAR Studies for Novel 2-Arylpropionic Acid Drug Discovery

Medicinal chemistry teams exploring structure–activity relationships among biphenyl-containing anti-inflammatory agents use 2-(2-fluoro-4-biphenylyl)acrylic acid as a benchmark intermediate. Its distinct fluorine substitution pattern and well-characterized hydrogenation behavior [1][3] provide a reliable reference point when comparing newly designed analogs against flurbiprofen—assuring procurement of a standard building block with known reactivity and purity.

Green Chemistry Process Development for Arylpropionic Acid Production

The compound is uniquely suited for electrocatalytic hydrogenation process development because it has been directly benchmarked against a close structural comparator under identical conditions (83% vs. 81% yield) [2]. Contract research organizations and process R&D groups selecting substrates for scale-up feasibility studies benefit from this existing performance data, which de-risks the transition from batch catalytic hydrogenation to continuous-flow electrocatalytic reactors.

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